N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a diethylamino group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanam
Uniqueness
N-({N’-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the diethylamino group enhances its potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-3-22(4-2)15-9-7-14(8-10-15)12-20-21-17(23)13-19-18(24)16-6-5-11-25-16/h5-12H,3-4,13H2,1-2H3,(H,19,24)(H,21,23)/b20-12+ |
InChI Key |
YCRHLYFNWFJOQD-UDWIEESQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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